Saniculoside A
Description
Saniculoside N is a triterpene saponin glycoside first isolated from Sanicula europaea L. (Apiaceae family) . Structurally, it comprises a 21β-angeloyloxy-substituted oleanene skeleton with a branched trisaccharide chain (β-D-arabinopyranosyl-(1→4)-β-D-glucopyranosyl-(1→3)-β-D-glucuronopyranosyl propyl ester) at the C-3 position . This compound has demonstrated anti-HIV activity, with rosmarinic acid identified as a co-occurring bioactive component in the same plant . Saniculoside N is also found in Acanthopanax species, where it serves as a chemical marker for distinguishing between leaf extracts of Acanthopanax sessiliflorus and Acanthopanax senticosus . Its molecular weight is 1100.58 g/mol (C₅₄H₈₆O₂₂) .
Properties
CAS No. |
100578-09-4 |
|---|---|
Molecular Formula |
C42H68O17 |
Molecular Weight |
845.0 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(6aR,6bS,7S,8R,8aS,9S,10S,12aR,14bR)-7,8,9,10-tetrahydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H68O17/c1-37(2)14-18-17-8-9-21-39(5)12-11-22(38(3,4)20(39)10-13-40(21,6)41(17,7)31(51)33(53)42(18,16-44)32(52)30(37)50)57-36-29(26(48)25(47)28(58-36)34(54)55)59-35-27(49)24(46)23(45)19(15-43)56-35/h8,18-33,35-36,43-53H,9-16H2,1-7H3,(H,54,55)/t18-,19-,20?,21?,22?,23-,24+,25+,26+,27-,28+,29-,30-,31-,32-,33+,35+,36-,39+,40-,41+,42-/m1/s1 |
InChI Key |
YMSCYDNWDAJIAJ-PORITDPFSA-N |
Isomeric SMILES |
C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3([C@@H]([C@@H]([C@@]5([C@@H]4CC([C@@H]([C@H]5O)O)(C)C)CO)O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(C(C(C2(C(C1O)O)CO)O)O)C)C)(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C |
Origin of Product |
United States |
Preparation Methods
Saniculoside A can be extracted from the leaves of Sanicula europaea using an 80% methanolic extract. The structure elucidation of the isolated compounds is typically performed using 1D and 2D NMR spectroscopy and mass spectrometry measurements
Chemical Reactions Analysis
Saniculoside A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a reference compound in phytochemical studies.
Medicine: Shows antiviral activity against human parainfluenza virus type 2 and other viral infections.
Industry: Potential use in the development of natural antioxidant and antiviral products.
Mechanism of Action
The mechanism of action of Saniculoside A involves its interaction with cellular pathways and molecular targets. It is known to inhibit the replication of certain viruses by interfering with viral RNA synthesis. Additionally, its cytotoxic effects are attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Saniculoside N belongs to the triterpene saponin class, sharing structural and functional similarities with other glycosides in the Sanicula and Acanthopanax genera. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Saniculoside N with Related Compounds
Key Differences
Structural Complexity: Saniculoside N has a branched trisaccharide chain, while Saniculoside R-1 (a lupane-type saponin) features a simpler sugar arrangement . Ciwujianosides (e.g., C1, D2) share the oleanane backbone but exhibit variations in hydroxyl group positioning, affecting solubility and receptor binding .
Biological Roles: Saniculoside N’s anti-HIV activity is linked to its unique angeloyloxy group at C-21, which enhances membrane permeability . Rosmarinic acid, a non-saponin compound, contributes to antioxidant effects but lacks direct antiviral properties .
Taxonomic Distribution: Saniculoside N is exclusive to Sanicula and Acanthopanax, whereas lupane-type saponins like Saniculoside R-1 are rare outside Sanicula .
Table 2: Pharmacological Data
| Compound | IC₅₀ (Anti-HIV) | Bioavailability | Key Targets |
|---|---|---|---|
| Saniculoside N | 5.2 µM | Low (high MW) | Viral protease inhibition |
| Rosmarinic Acid | N/A | Moderate | ROS scavenging |
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